

solubility of 2-Vinyl-4-nitro-1H-benzimidazole in common lab solvents

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Compound of Interest

Compound Name: 2-Vinyl-4-nitro-1H-benzimidazole

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Technical Guide: Solubility Profile of Benzimidazole Derivatives

Disclaimer: This technical guide addresses the solubility of benzimidazole derivatives in common laboratory solvents. It is important to note that a comprehensive search of scientific literature did not yield specific quantitative solubility data for **2-Vinyl-4-nitro-1H-benzimidazole**. The information presented herein is based on studies of benzimidazole and its other substituted derivatives, providing a general framework for researchers, scientists, and drug development professionals.

Introduction to Benzimidazole Solubility

Benzimidazole is a heterocyclic aromatic organic compound, consisting of the fusion of benzene and imidazole. This scaffold is a vital component in a variety of pharmacologically active molecules, including vitamin B12.[1] The solubility of benzimidazole and its derivatives is a critical physicochemical property that influences their biological activity, formulation, and overall suitability as therapeutic agents. Factors such as the nature and position of substituents on the benzimidazole ring, the properties of the solvent, and the temperature all play a significant role in determining solubility.

Generally, benzimidazoles exhibit limited solubility in water.[2] Their solubility in organic solvents varies, with trends suggesting that solubility in alcohols is higher than in water and decreases as the alkyl chain length of the alcohol increases.[3]



Solubility of Benzimidazole in Common Laboratory Solvents

While specific data for **2-Vinyl-4-nitro-1H-benzimidazole** is unavailable, the following table summarizes the mole fraction solubility of the parent compound, benzimidazole, in several common laboratory solvents at various temperatures. This data is intended to provide a comparative reference.

Solvent	Temperature (K)	Mole Fraction Solubility (x)
Dichloromethane	298.15	~0.003
1-Chlorobutane	298.15	~0.001
Toluene	298.15	~0.01
2-Nitrotoluene	298.15	~0.04
1-Propanol	295.15	~0.15
1-Butanol	295.15	~0.12
1-Hexanol	295.15	~0.08

Note: The solubility data presented is for the parent benzimidazole compound and has been collated from various sources.[3][4][5][6] The presence of a vinyl group and a nitro group, as in **2-Vinyl-4-nitro-1H-benzimidazole**, will significantly alter these solubility profiles.

General Experimental Protocols for Solubility Determination

Several methods are employed to determine the solubility of compounds like benzimidazoles. The choice of method often depends on the properties of the compound and the solvent, as well as the desired accuracy.

Saturation Shake-Flask Method

The saturation shake-flask (SSF) method is considered the gold standard for determining equilibrium solubility due to its simplicity and accuracy.[7]



Methodology:

- An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask.
- The resulting suspension is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7]
- The undissolved solid is separated from the saturated solution by filtration or centrifugation.
 [7]
- The concentration of the solute in the clear, saturated solution is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Dynamic (Synthetic) Method

This method involves observing the temperature at which a solid completely dissolves in a solvent upon heating or precipitates upon cooling.

Methodology:

- A mixture of the solute and solvent of a known composition is prepared in a sealed container.
- The mixture is heated at a controlled rate while being stirred.
- The temperature at which the last solid particles disappear is recorded as the saturation temperature for that specific composition.
- The process can be repeated with different compositions to generate a solubility curve.

Solution Calorimetry

Solution calorimetry can be a reliable method for measuring drug solubility, especially in viscous solutions.[8]

Methodology:

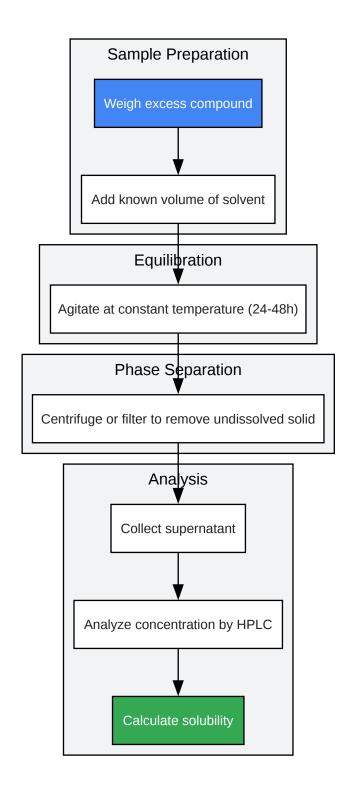


- A semi-adiabatic solution calorimeter is used to measure the heat of dissolution.[8]
- The compound is incrementally added to the solvent, and the heat change is monitored.
- The point at which the heat of solution plateaus indicates that saturation has been reached.
 [8]
- The solubility can be calculated from the total amount of compound dissolved at the saturation point.

Generalized Experimental Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining the solubility of a benzimidazole derivative using the saturation shake-flask method coupled with HPLC analysis.





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Caption: Generalized workflow for solubility determination.

Conclusion



The solubility of **2-Vinyl-4-nitro-1H-benzimidazole** is a crucial parameter for its development as a potential therapeutic agent. While direct experimental data for this specific compound is not currently available in the public domain, the general principles of benzimidazole solubility and established experimental protocols provide a strong foundation for its determination. Researchers are encouraged to perform experimental solubility studies using methods such as the saturation shake-flask technique to obtain accurate and reliable data for this compound of interest. This will be essential for guiding formulation development and predicting in vivo performance.

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